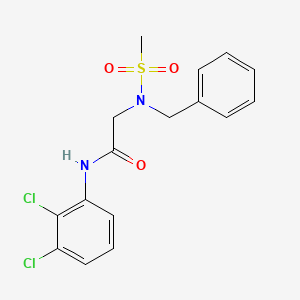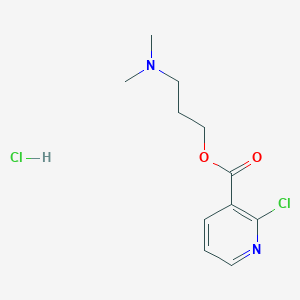
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first discovered in 2009 and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves the inhibition of the NEDD8-activating enzyme, which is responsible for the activation of the ubiquitin-proteasome pathway. This pathway is involved in the degradation of proteins that are no longer needed by the cell. By inhibiting this pathway, N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide leads to the accumulation of certain proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide have been extensively studied. It has been shown to induce cell death in cancer cells, but not in normal cells. It has also been shown to inhibit the growth of tumors in animal models. N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a low toxicity profile, which makes it safe to use in cell culture and animal studies. However, there are also limitations to using N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments. It is not effective against all types of cancer cells, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of research is the development of combination therapies that include N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict which patients will respond to N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide. Additionally, there is a need for further studies to fully understand the mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide and to identify any potential side effects.
Applications De Recherche Scientifique
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of protein degradation. This inhibition leads to the accumulation of certain proteins, which can trigger cell death in cancer cells. N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-9-2-3-11(13-6-9)15-12(18)4-5-16-8-10(7-14-16)17(19)20/h2-3,6-8H,4-5H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZNJHXHKGODTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B3483424.png)
![5-bromo-3-[2-(1-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3483427.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3483435.png)
![N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B3483437.png)

![N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)
![1-(diphenylmethyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B3483455.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B3483461.png)
![5-(2-furyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483477.png)
![5-(3,4-dimethylphenyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483494.png)
![5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483500.png)

![5-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483508.png)
![5-cyclopropyl-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483511.png)